molecular formula C11H8N2 B028389 9H-Pyrido[2,3-b]indole CAS No. 244-76-8

9H-Pyrido[2,3-b]indole

货号 B028389
CAS 编号: 244-76-8
分子量: 168.19 g/mol
InChI 键: BPMFPOGUJAAYHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9H-Pyrido[2,3-b]indole is a pyridoindole . It is the most abundant carcinogenic heterocyclic aromatic amine formed in mainstream tobacco smoke .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro- (9H)-pyrido [3,4-b]indole derivatives was carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst in moderate to low yields . Another approach involves copper-catalyzed one-pot multicomponent cascade reactions of 1-bromo-2- (2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia .


Molecular Structure Analysis

The molecular formula of 9H-Pyrido[2,3-b]indole is C11H8N2 . The structure comprises an indole ring system ortho- fused to C-3 and C-4 of a pyridine ring .


Chemical Reactions Analysis

The concentration of ammonia, the molar ratio of reagents, and the structural features of the aldehyde substrate serve as key factors in controlling the selective formation of 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, or 9H-pyrido[2,3-b]indoles .


Physical And Chemical Properties Analysis

The molecular weight of 9H-Pyrido[2,3-b]indole is 168.19 g/mol . More detailed physical and chemical properties can be found on the PubChem database .

科学研究应用

Antiviral Activity

Indole derivatives, including 9H-Pyrido[2,3-b]indole, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties . This makes 9H-Pyrido[2,3-b]indole a potential candidate for the development of new anti-inflammatory drugs.

Anticancer Activity

9H-Pyrido[2,3-b]indole derivatives show promise in modern medicine across various therapeutic applications. They exhibit antitumor activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-HIV Properties

Indole derivatives have been found to possess anti-HIV properties . This suggests that 9H-Pyrido[2,3-b]indole could potentially be used in the development of new anti-HIV drugs.

Antioxidant Activity

Indole derivatives are known for their antioxidant activity . This suggests that 9H-Pyrido[2,3-b]indole could potentially be used in the development of new antioxidant drugs.

Antimicrobial Properties

Indole derivatives, including 9H-Pyrido[2,3-b]indole, have been found to possess antimicrobial properties . This makes 9H-Pyrido[2,3-b]indole a potential candidate for the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives are known for their antitubercular activity . This suggests that 9H-Pyrido[2,3-b]indole could potentially be used in the development of new antitubercular drugs.

Antidiabetic Properties

Indole derivatives have been found to possess antidiabetic properties . This suggests that 9H-Pyrido[2,3-b]indole could potentially be used in the development of new antidiabetic drugs.

作用机制

Target of Action

The primary target of 9H-Pyrido[2,3-b]indole, also known as norharman, is cytochrome P450 (CYP) . CYP is a family of enzymes that play a crucial role in the metabolism of organic substances and the biosynthesis of important molecules .

Mode of Action

9H-Pyrido[2,3-b]indole interacts with its target, CYP, by inhibiting its related activities . This inhibitory effect is related to its ability to intercalate into DNA, which can lead to a comutagenic effect .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of heterocyclic aromatic amines (HAAs). It inhibits the CYP-mediated biotransformation of these compounds . The inhibition of CYP enzymes occurs at a much lower concentration than that for its intercalation to DNA .

Pharmacokinetics

It’s known that the compound can be bioactivated to form electrophilic n-oxidized metabolites that react with dna to form adducts .

Result of Action

The interaction of 9H-Pyrido[2,3-b]indole with its targets leads to molecular and cellular effects. It inhibits the activities of CYP enzymes, which can lead to the inhibition of excess metabolism by S9 . This can result in the formation of DNA adducts, which may lead to mutations .

Action Environment

The action, efficacy, and stability of 9H-Pyrido[2,3-b]indole can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool place, and it should be avoided from contact with oxidizing agents, strong acids, and strong bases . It’s also important to avoid inhaling dust or contacting skin and eyes to prevent harm .

安全和危害

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also suggested to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

The synthetic approaches reported have advantages such as readily available starting materials, mild reaction conditions, and divergent reaction patterns toward different products with easily tunable selectivity . Future research could focus on further optimizing these synthetic methods and exploring the biological activities of 9H-Pyrido[2,3-b]indole derivatives .

属性

IUPAC Name

9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFPOGUJAAYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179148
Record name alpha-Carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Pyrido[2,3-b]indole

CAS RN

244-76-8
Record name 9H-Pyrido[2,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Carboline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 244-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-carboline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AZACARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274Z75I9BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This example describes the synthesis of compounds 7 and 8 of FIG. 5. A solution of 2-dimethylamino-4-(3-indolyl)imidazole 5.HCl (0.2 g, 0.76 mmol) in 40 mL of methanol saturated with ammonia (MeOH, sat. NH3) was allow to stir in the presence of air at 25° C. for 1 day during which time compound 7 precipitated from the solution as a dark solid and was collected by filtration. Resubjection of 7 to an ammonia saturated methanol solution in air for 7 days at 25° C. produced compound 8 as a orange solid after concentration of the reaction mixture in vacuo followed by Flash silica gel chromatography (CH2Cl2/MeOH(NH3), 19:1). The yield of compound 8 was 60%. Referring to FIGS. 21 and 22, Compound 7: 1H NMR (300 MHz, DMSO-d6) δ 11.98 (bs, 2H), 10.43 (s, 2H), 8.72 (m, 2H), 7.49 (m, 2H), 7.22 (m, 4H), 3.46 (bs, 6H); 13CNMR (100 MHz, DMSO-d6) δ 173.2 (sx2), 172.1 (sx2), 147.2 (sx2), 139.5 (dx2), 137.6 (sx2), 128.2 (sx2), 124.6 (dx2), 123.6 (dx2), 122.0 (dx2), 112.8 (dx2), 111.9 (sx2), 38.9 (qx4); HRFABMS calcd for C26H25N8 449.2202, found 449.2178. Referring to FIGS. 23-25, Compound 8: 1H NMR (300 MHz, DMSO-d6) δ 13.36 (s, 1H), 12.13 (s, 1H), 11.88 (bs, 1H), 11.00 (bs, 1H), 9.03 (d, J=7.7 Hz, 1H), 8.94 (bs, 1H), 7.96 (bs, 1H), 7.68 (dm, J=7.7 Hz, 1H), 7.55 (m, 2H), 7.42-7.28 (m, 3H), 3.37 (s, 6H); 13C NMR (100 MHz, DMSO-d6+D2O) δ 167.5 (s), 155.8 (s), 148.1 (s), 143.3 (d), 141.0 (s), 138.2 (s), 134.4 (s), 130.5 (s), 128.9 (d), 128.3 (d), 125.5 (d), 125.2 (s), 124.9 (d), 124.5 (d), 121.4 (d), 120.6 (d), 118.2 (s), 114.5 (d), 112.0 (d), 108.6 (s), 103.4 (s), 40.4 (qx2); HRFABMS calcd for C23H20N7 394.1780, found 394.1784.
[Compound]
Name
compounds 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-dimethylamino-4-(3-indolyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Pyrido[2,3-b]indole
Reactant of Route 2
Reactant of Route 2
9H-Pyrido[2,3-b]indole
Reactant of Route 3
9H-Pyrido[2,3-b]indole
Reactant of Route 4
9H-Pyrido[2,3-b]indole
Reactant of Route 5
9H-Pyrido[2,3-b]indole
Reactant of Route 6
9H-Pyrido[2,3-b]indole

Q & A

Q1: How does 2-Amino-9H-pyrido[2,3-b]indole (AαC) interact with DNA and what are the downstream effects?

A1: AαC itself does not directly interact with DNA. It requires metabolic bioactivation by enzymes like cytochrome P450 1A2 to form reactive metabolites, primarily N-hydroxylated AαC (HONH-AαC). HONH-AαC can be further activated by phase II enzymes to form reactive esters that form covalent adducts with DNA, primarily at the C8 position of deoxyguanosine (dG-C8-AαC) [, , , , ]. These adducts can lead to mutations and potentially contribute to cancer development [, , , , ].

Q2: Does AαC interact with other macromolecules besides DNA?

A2: Yes, AαC metabolites can react with human serum albumin (albumin). Studies have identified adducts formed at cysteine 34 (Cys34), tyrosine 140 (Tyr140), and tyrosine 150 (Tyr150) residues []. Specifically, sulfenamide, sulfinamide, and sulfonamide adducts were observed at Cys34 [].

Q3: Can the interaction of AαC with albumin be used as a biomarker?

A3: Potentially, yes. Research suggests that AαC-albumin adducts, particularly those at Cys34, along with increased levels of Cys34 sulfinic acid (Cys-SO2H), Cys34-sulfonic acid (Cys-SO3H), and Met329 sulfoxide, could be potential biomarkers for assessing exposure to AαC and related arylamines [].

Q4: Does AαC induce oxidative stress?

A4: Yes, AαC metabolites can generate reactive oxygen species (ROS) in cells, contributing to oxidative stress [, ]. This oxidative stress is evidenced by a decrease in reduced Cys34 and increased levels of oxidized Cys34 forms (Cys-SO2H, Cys-SO3H) and Met329 sulfoxide in human serum albumin [].

Q5: What is the molecular formula and weight of AαC?

A5: The molecular formula of AαC is C10H8N2. Its molecular weight is 168.19 g/mol.

Q6: Is there any spectroscopic data available for AαC and its derivatives?

A6: Yes, several research papers utilize techniques like UV spectroscopy, mass spectrometry, 1H NMR and 13C NMR spectroscopy to characterize AαC and its metabolites, including DNA adducts [, , , , , , ].

Q7: Does the methylation of AαC affect its biological activity?

A7: Yes, studies comparing AαC and its methylated form, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), show differences in their biological activities. For example, AαC has been shown to increase intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia (Min/+) mice, whereas MeAαC did not show this effect [].

Q8: Are there other structural modifications to AαC that have been studied for their impact on activity?

A8: Yes, research has investigated the mutagenic activity of various alkyl derivatives of AαC []. It was found that the size of the alkyl group at the C-3 position, adjacent to the amino group, influences mutagenic strength. Larger alkyl groups led to decreased or abolished mutagenicity [].

Q9: What are the major metabolic pathways of AαC in humans?

A9: In human hepatocytes, AαC is primarily metabolized through N-acetylation and glucuronidation pathways []. Ring-oxidation followed by sulfate or glucuronide conjugation is also observed [].

Q10: Which enzyme plays a crucial role in AαC bioactivation?

A10: Cytochrome P450 1A2 (CYP1A2) is a key enzyme involved in the bioactivation of AαC, primarily by catalyzing the N-hydroxylation step to form the reactive metabolite HONH-AαC [, , ].

Q11: What is the role of N-acetyltransferases (NATs) in AαC metabolism and toxicity?

A11: NATs, particularly NAT2, are involved in the further activation of AαC metabolites []. Genetic polymorphisms in NAT2 can influence an individual's susceptibility to AαC-induced genotoxicity. Individuals with the rapid acetylator NAT24 allele tend to exhibit higher levels of DNA adducts and mutations compared to those with the slow acetylator NAT25B allele [].

Q12: How is AαC primarily eliminated from the body?

A12: AαC and its metabolites are primarily eliminated through urine and feces []. Studies in rats have shown that a significant portion of the administered dose is excreted within the first 24 hours [].

Q13: Is AαC considered a human carcinogen?

A13: AαC is classified by the International Agency for Research on Cancer (IARC) as Group 2B, meaning it is "possibly carcinogenic to humans." This classification is based on sufficient evidence of carcinogenicity in experimental animals but limited evidence in humans [].

Q14: What are the main target organs for AαC carcinogenicity?

A14: Studies in rodents have identified the liver as a primary target organ for AαC carcinogenicity [, , ]. Additionally, AαC exposure has been linked to an increased risk of liver and gastrointestinal tract cancers in smokers [, ].

Q15: Does the dose of AαC influence its carcinogenic potential?

A15: Yes, studies in rats have demonstrated a dose-dependent increase in preneoplastic foci and DNA adduct formation in the liver with increasing doses of AαC [].

Q16: Does the cooking temperature affect the formation of AαC in food?

A16: Yes, higher cooking temperatures generally lead to increased formation of AαC and other heterocyclic amines (HAAs) in meat products [, ]. This emphasizes the importance of controlling cooking temperatures to minimize potential exposure to these carcinogenic compounds.

Q17: Are there other potential biomarkers for AαC exposure?

A18: Research suggests that AαC-albumin adducts, particularly at Cys34, as well as specific oxidative stress markers in albumin, could be potential biomarkers [, ]. Urinary metabolites of AαC, such as AαC-3-OSO3H, have also been explored as biomarkers [].

Q18: What analytical techniques are commonly used for AαC detection and quantification?

A19: Various analytical techniques are employed, including high-performance liquid chromatography (HPLC) [, , , ], gas chromatography-mass spectrometry (GC-MS) [], liquid chromatography-mass spectrometry (LC-MS) [, ], and 32P-postlabeling assays [, , , , ] for analysis of AαC and its metabolites.

Q19: What is the role of mass spectrometry in AαC research?

A20: Mass spectrometry, coupled with separation techniques like HPLC or GC, is crucial for identifying and quantifying AαC and its metabolites in various matrices like urine, blood, and tissue samples [, , , , ]. It allows for the structural characterization of AαC adducts with DNA and proteins [, , ].

Q20: When was AαC first identified as a mutagen?

A21: AαC was first identified as a potent mutagen in the 1970s from studies on the pyrolysis of soybean globulin [, ]. This discovery marked a significant step towards understanding the potential carcinogenicity of HAAs formed during cooking.

Q21: How has the understanding of AαC metabolism evolved over time?

A22: Early research focused on identifying AαC in food and cigarette smoke and demonstrating its mutagenicity [, , ]. Later studies elucidated the metabolic pathways of AαC, identifying key enzymes like CYP1A2 and NAT2 involved in its bioactivation [, , ]. More recent research has investigated the role of AαC in specific cancers, particularly those associated with tobacco smoking [, , ].

Q22: How does AαC research highlight the importance of cross-disciplinary collaboration?

A23: AαC research exemplifies the need for collaboration across various disciplines, including chemistry, biochemistry, toxicology, nutrition, and epidemiology []. Understanding the formation, metabolism, and carcinogenicity of AαC requires expertise from each of these fields.

Q23: What are the potential public health implications of AαC research?

A24: Research on AαC has significant public health implications as it highlights the potential cancer risks associated with dietary and lifestyle factors, particularly tobacco smoking and consumption of well-done meats [, , , ]. This knowledge can inform public health interventions and policies aimed at reducing exposure to this carcinogen.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。